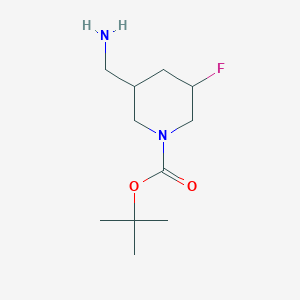

Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate

Vue d'ensemble

Description

“Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary amines . These are organic compounds containing a nitrogen atom that is bound to three carbon atoms. Tertiary amines are derived from ammonia by replacement of three hydrogen atoms by organic groups .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate” would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butyl group attached to the nitrogen atom .Chemical Reactions Analysis

The chemical reactions of “Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate” would likely involve the amine and carboxylate functional groups. These groups are reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate” would be influenced by its functional groups. For example, the presence of the amine and carboxylate groups could affect its solubility, acidity or basicity, and reactivity .Applications De Recherche Scientifique

Decomposition of Air Toxics

A study explored the decomposition of air toxics using radio frequency (RF) plasma reactors, demonstrating the feasibility of applying RF plasma for decomposing and converting various compounds. This research suggests potential applications in environmental remediation and air quality improvement, which could extend to the study and application of Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate in similar contexts (Hsieh et al., 2011).

Antioxidants and Environmental Presence

Another area of interest is the study of synthetic phenolic antioxidants (SPAs), highlighting their widespread use and the need for understanding their environmental occurrence, human exposure, and toxicity. While this research focuses on SPAs, it underscores the importance of investigating the environmental and health impacts of chemical compounds, which could be relevant for assessing the effects of Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate (Liu & Mabury, 2020).

Biodegradation of Fuel Additives

Research on the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface provides insights into the biodegradability of fuel additives under various redox conditions. Understanding the mechanisms behind the biodegradation of similar compounds can inform environmental management strategies and the development of bioremediation technologies for compounds like Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate (Schmidt et al., 2004).

Environmental Behavior and Fate

A review of the environmental behavior and fate of MTBE, detailing its solubility, transport, and resistance to biodegradation, provides a framework for understanding the environmental impact of similar chemical compounds. Such studies are crucial for assessing the potential environmental risks associated with the use and disposal of chemical substances, including Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate (Squillace et al., 1997).

Adsorption and Removal Techniques

Research on the adsorption of MTBE from the environment highlights various techniques and adsorbents for removing this compound from aqueous solutions, emphasizing the significance of developing effective methods for purifying water contaminated with chemical pollutants. These findings can guide the development of adsorption-based approaches for managing compounds with similar properties to Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate (Vakili et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for “Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate” could involve further studies to explore its potential uses. For instance, it could be investigated for possible applications in pharmaceuticals, given the biological activity of many amine-containing compounds .

Propriétés

IUPAC Name |

tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-8(5-13)4-9(12)7-14/h8-9H,4-7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXUKFGULJLRIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857250 | |

| Record name | tert-Butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate | |

CAS RN |

1374655-64-7 | |

| Record name | tert-Butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.